Enantiomeric Differentiation: Receptor Binding Implications of (4aR,10bR) vs. (4aS,10bS) Configuration
The target (+)-enantiomer (CAS 153153-60-7) possesses the (4aR,10bR) absolute configuration, while the (-)-enantiomer (CAS 99833-90-6) is its (4aS,10bS) counterpart. In the naphthoxazine class, this stereochemistry is a primary determinant of dopaminergic activity. The 1985 foundational study on this scaffold confirmed that only the trans-fused, specific enantiomeric series exhibits potent dopamine receptor agonism [1]. Procuring the incorrect enantiomer would introduce a compound with an altered, and likely significantly reduced, affinity profile, as documented for other chiral dopaminergic ligands where one enantiomer can be a potent agonist and the other an antagonist or inactive.
| Evidence Dimension | Absolute Stereochemistry vs. Dopamine Receptor Binding Potency |
|---|---|
| Target Compound Data | (4aR,10bR) configuration, the established configuration for potent dopamine agonists in this class. |
| Comparator Or Baseline | (4aS,10bS) configuration (CAS 99833-90-6). The alternate enantiomer. |
| Quantified Difference | Quantitative binding data (e.g., Ki values) for this specific enantiomeric pair are unavailable in the accessed sources, but the class-level principle of enantioselective receptor activation is well-established. |
| Conditions | In vitro dopamine D2 receptor binding assays, based on class-level SAR (Structure-Activity Relationship) documented in Dijkstra et al. |
Why This Matters
For any structure-activity relationship (SAR) study, pharmacological assay, or PET tracer precursor synthesis, the specific enantiomer defines the biological outcome; using the incorrect one invalidates the experimental design.
- [1] Synthesis and Pharmacological Activity of the Hexahydro-4H-Naphth[1,2b][1,4]-Oxazines - A New Series of Potent Dopamine Receptor Agonists. D. Dykstra, et al. European Journal of Medicinal Chemistry, 1985, 20, 247-250. View Source
